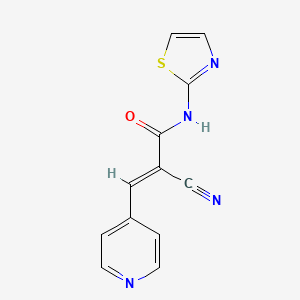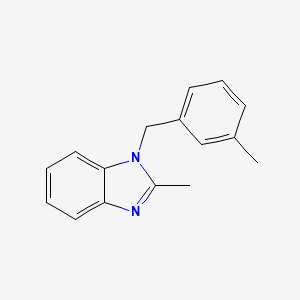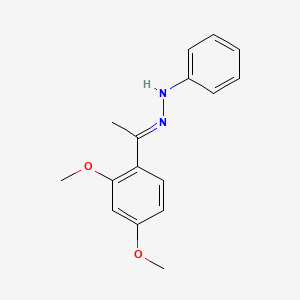
2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide, also known as CP-690,550, is a synthetic compound that belongs to the class of Janus kinase inhibitors (JAK inhibitors). JAK inhibitors are a type of medication that inhibit the activity of Janus kinases, which are enzymes involved in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases.
作用機序
2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide inhibits the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAK enzymes, 2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide reduces the activity of downstream signaling pathways that are implicated in the pathogenesis of autoimmune and inflammatory diseases. This leads to a reduction in inflammation and disease activity.
Biochemical and Physiological Effects
2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increases the production of anti-inflammatory cytokines, such as interleukin-10. It also reduces the activity of immune cells, such as T cells and B cells, which are implicated in the pathogenesis of autoimmune and inflammatory diseases. 2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide has been shown to have a favorable safety profile in preclinical and clinical studies.
実験室実験の利点と制限
2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the JAK signaling pathway. It has been extensively studied in preclinical and clinical studies, providing a wealth of data on its pharmacokinetics, pharmacodynamics, and safety profile. However, 2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide also has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the complexity of the JAK signaling pathway in vivo. It also has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacological activity.
将来の方向性
There are several future directions for the study of 2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide. One area of interest is the development of more selective JAK inhibitors that target specific JAK isoforms. This may lead to improved efficacy and safety profiles for JAK inhibitors. Another area of interest is the investigation of the long-term safety and efficacy of JAK inhibitors in the treatment of autoimmune and inflammatory diseases. Finally, the role of JAK inhibitors in the treatment of other diseases, such as cancer and infectious diseases, is an area of active research.
合成法
The synthesis of 2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide involves several steps, including the reaction of 2-chloro-3-cyanopyridine with 2-aminothiazole to form 2-cyano-3-(4-pyridinyl)thiazole. This intermediate is then reacted with acryloyl chloride to produce 2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide. The synthesis of 2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide has been optimized for high yield and purity.
科学的研究の応用
2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors that are implicated in the pathogenesis of these diseases. 2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide has been shown to reduce disease activity and improve symptoms in preclinical and clinical studies.
特性
IUPAC Name |
(E)-2-cyano-3-pyridin-4-yl-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4OS/c13-8-10(7-9-1-3-14-4-2-9)11(17)16-12-15-5-6-18-12/h1-7H,(H,15,16,17)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBDSPOQZYHVNB-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=C(C#N)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C(\C#N)/C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(pyridin-4-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B5718361.png)



![4-chloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5718381.png)




![3-phenyl-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5718424.png)
![4-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5718427.png)


